1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific isothiocyanates with fluoroanilines or similar reactions to produce compounds with distinct structural and vibrational properties. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved through the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines, yielding compounds characterized by FTIR spectroscopy and X-ray diffraction among other techniques (Saeed, Erben, Shaheen, & Flörke, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic and computational methods. For example, the structure, FT IR, NMR, UV, NBO, and HOMO-LUMO analyses of a closely related compound were examined using Density Functional Theory (DFT) methods, providing insights into the therapeutic properties of the drug (Khajehzadeh & Moghadam, 2017).
Chemical Reactions and Properties
Chemical reactions involving the fluorophenyl group often lead to the formation of complex structures with significant biological activities. The preparation of Schiff bases from thiophene-3-carbonitrile derivatives, for instance, showcases the versatility of reactions involving fluorophenyl compounds, resulting in products with notable antimicrobial activity (Puthran et al., 2019).
Physical Properties Analysis
The physical properties of such compounds can be studied through various spectroscopic techniques. Photophysical studies of 1,3-dihydroisobenzofuran derivatives have revealed structured fluorescence spectra, providing insights into their electronic structure and potential applications in materials science (Mandali, Pati, Mishra, & Chand, 2017).
Chemical Properties Analysis
The chemical properties of fluorophenyl-containing compounds are diverse, with studies highlighting their reactivity, synthesis of novel derivatives, and applications in various fields. For example, the synthesis and antimicrobial screening of novel triazole-thiones derived from 1,3-dihydroisobenzofuran and fluorophenyl components have demonstrated significant biological activities (Bhandari & Gaonkar, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO2/c16-11-4-2-10(3-5-11)14-12-6-1-9(8-17)7-13(12)15(18)19-14/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGNGGTQDOLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C#N)C(=O)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596048 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | |
CAS RN |
372941-48-5 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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